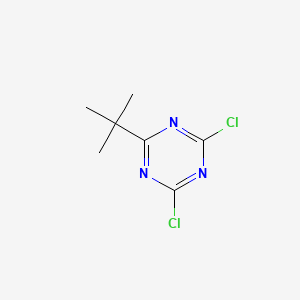

2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

Description

Historical Context of 1,3,5-Triazine (B166579) Heterocycles in Academic Research

The journey of 1,3,5-triazine, often referred to as s-triazine, and its derivatives in academic and industrial research is a rich one, with some compounds having been known for over a century. Initially, the symmetrically substituted triazines, such as melamine (B1676169) and cyanuric acid, were of primary interest. The parent compound, 1,3,5-triazine, is a solid that can be easier to handle than gaseous hydrogen cyanide, for which it can serve as a synthetic equivalent in reactions like the Gattermann reaction for forming aromatic aldehydes. google.com

In the 20th century, the discovery of the potent herbicidal activity of triazine derivatives, such as atrazine (B1667683) and simazine, marked a significant turning point, spurring extensive research into the synthesis and biological activities of this class of compounds. This exploration soon revealed that the 1,3,5-triazine core is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The versatility of the triazine ring, allowing for the introduction of up to three different substituents, has made it an attractive scaffold for developing extensive libraries of compounds for drug discovery.

Structural Features and Core Reactivity of the 1,3,5-Triazine Ring System

The 1,3,5-triazine ring is a planar, six-membered heterocycle with a structure analogous to benzene, but with three carbon atoms replaced by nitrogen atoms. researchgate.net This substitution has profound effects on the electronic properties of the ring. The nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring. This results in an electron-deficient (π-deficient) aromatic system.

Key Structural and Reactivity Features:

Aromaticity: Despite being less aromatic than benzene, the 1,3,5-triazine ring is still considered an aromatic system. researchgate.net

Electron Distribution: The presence of three nitrogen atoms makes the ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution difficult.

Nucleophilic Aromatic Substitution (SNAr): The core reactivity of substituted triazines, particularly halogenated ones, is dominated by nucleophilic aromatic substitution. organic-chemistry.org The electron-deficient nature of the ring makes the carbon atoms susceptible to attack by nucleophiles.

The reactivity of the triazine ring towards nucleophiles is a key feature that underpins its utility in synthesis. In chlorinated triazines, the chlorine atoms act as excellent leaving groups, readily displaced by a wide variety of nucleophiles such as amines, alcohols, and thiols. dntb.gov.ua

Significance of Chlorinated 1,3,5-Triazines as Versatile Precursors in Organic Synthesis

Chlorinated 1,3,5-triazines, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the most prominent example, are foundational building blocks in organic synthesis. researchgate.netmdpi.com The remarkable utility of cyanuric chloride stems from the differential reactivity of its three chlorine atoms, which can be sequentially substituted by controlling the reaction temperature. researchgate.netresearchgate.net

Stepwise Nucleophilic Substitution of Cyanuric Chloride:

| Substitution Step | Typical Reaction Temperature |

| First Chlorine | 0 °C |

| Second Chlorine | Room Temperature |

| Third Chlorine | Elevated Temperatures (Heating/Reflux) |

This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazines with a high degree of precision. researchgate.netbohrium.com This feature is instrumental in creating unsymmetrical triazine derivatives with tailored properties.

Beyond serving as a scaffold, cyanuric chloride and its derivatives are also employed as reagents to facilitate various organic transformations. They can act as dehydrating agents, for converting amides to nitriles, and for activating carboxylic acids for reduction or conversion to other functional groups like acyl chlorides. bohrium.comresearchgate.net This broad utility has cemented the role of chlorinated triazines as indispensable tools in the synthetic chemist's arsenal, finding applications in the production of pesticides, reactive dyes, pharmaceuticals, and functional polymers. researchgate.netnih.gov

Positioning of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine within Contemporary Chemical Synthesis and Materials Science Research

While direct literature on the specific applications of this compound is not abundant, its position and significance can be understood from the established chemistry of related mono-substituted dichlorotriazines. This compound is an important intermediate for the synthesis of unsymmetrically substituted triazines.

The synthesis of such a mono-alkylated dichlorotriazine can be envisioned through the reaction of cyanuric chloride with a tert-butyl nucleophile, such as tert-butylmagnesium bromide (a Grignard reagent), at a controlled low temperature to ensure mono-substitution. A similar synthetic approach has been documented for the preparation of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine (B13659934). organic-chemistry.org

The presence of the bulky and electron-donating tert-butyl group on the triazine ring influences the reactivity of the two remaining chlorine atoms.

Steric Hindrance: The tert-butyl group can sterically hinder one of the adjacent chlorine atoms, potentially allowing for regioselective substitution of the less hindered chlorine.

These features position this compound as a valuable precursor for creating complex molecules with specific functionalities. By sequentially replacing the two chlorine atoms with different nucleophiles, a wide range of trisubstituted, unsymmetrical triazines can be accessed.

In materials science , the introduction of a bulky tert-butyl group can be used to influence the solid-state packing of triazine-based molecules, potentially disrupting π-π stacking and altering the photophysical or electronic properties of the resulting materials. Such building blocks are relevant for the development of organic materials for solar cells and other optoelectronic applications. In medicinal chemistry , it serves as a scaffold to which two different pharmacologically active moieties can be attached, allowing for the creation of novel drug candidates.

In essence, this compound is a specialized building block that offers a strategic entry point for the synthesis of precisely functionalized, unsymmetrical 1,3,5-triazine derivatives for a multitude of applications in both materials and life sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOAJICWQJCFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Tert Butyl 4,6 Dichloro 1,3,5 Triazine and Analogues

Precursor Synthesis of the 1,3,5-Triazine (B166579) Core

The formation of the fundamental 1,3,5-triazine ring is a critical first step in accessing a wide array of substituted analogues. Various methods have been developed, with cyclotrimerization and cyclocondensation reactions being the most prominent.

The cyclotrimerization of nitriles is a fundamental method for constructing the symmetrical 1,3,5-triazine skeleton. wikipedia.org This reaction typically involves the acid- or base-catalyzed trimerization of a nitrile (R-C≡N). While effective for creating symmetrically substituted triazines (where all three substituents are identical), the synthesis of unsymmetrically substituted triazines requires more controlled approaches. chim.it

One-pot methodologies have been developed to synthesize triazines with two or three different substituents. acs.orgacs.org A common strategy involves reacting a nitrile with triflic anhydride (B1165640) or triflic acid at a low temperature to form a reactive nitrilium salt intermediate. acs.orgnih.govsigmaaldrich.com This intermediate can then react with two equivalents of a different nitrile at a higher temperature to yield a 2,4-disubstituted-6-substituted 1,3,5-triazine. acs.orgacs.orgnih.gov The success of these mixed cyclotrimerizations often depends on the relative stability of the intermediate nitrilium salts. acs.orgacs.orgsigmaaldrich.com Microwave irradiation has also been employed to improve reaction conditions, often leading to better yields and shorter reaction times under solvent-free conditions. chim.it

| Nitrile 1 | Nitrile 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Pivalonitrile | p-Tolunitrile | Triflic Anhydride (Tf₂O) | 2-(tert-butyl)-4,6-di-p-tolyl-1,3,5-triazine | 75 | acs.org |

| Benzonitrile | Acetonitrile | Triflic Anhydride (Tf₂O) | 2-phenyl-4,6-dimethyl-1,3,5-triazine | 65 | acs.org |

| p-Methoxybenzonitrile | Acetonitrile | Triflic Anhydride (Tf₂O) | 2-(4-methoxyphenyl)-4,6-dimethyl-1,3,5-triazine | 70 | acs.org |

The Pinner triazine synthesis represents a classic method for forming the 1,3,5-triazine ring, dating back to the work of Adolf Pinner. wikipedia.org This approach involves the reaction of alkyl or aryl amidines with phosgene. While historically significant, this method is less common in modern synthesis due to the hazardous nature of phosgene. More contemporary methods often utilize related three-component reactions. For instance, unsymmetrical 1,3,5-triazin-2-amines can be efficiently synthesized through a base-mediated reaction of readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.org

Introduction of the Tert-butyl Moiety onto the Triazine Ring

For the synthesis of 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine, the introduction of the bulky tert-butyl group is typically achieved after the formation or sourcing of the chlorinated triazine core, namely cyanuric chloride.

The reaction of cyanuric chloride with Grignard reagents is a powerful and direct method for forming carbon-carbon bonds at the triazine core. dtic.mil A Grignard reagent, with the general formula R-Mg-X, acts as a potent nucleophile, attacking the electrophilic carbon atoms of the triazine ring and displacing a chloride ion. google.combyjus.com

To synthesize this compound, tert-butylmagnesium bromide or chloride is reacted with cyanuric chloride. dtic.mil The reaction conditions, particularly temperature, must be carefully controlled to achieve selective monosubstitution. The high reactivity of the Grignard reagent and the first chlorine atom on cyanuric chloride allows this substitution to occur preferentially, leaving the other two chlorine atoms intact. nih.govdtic.mil The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. google.com A procedure for a similar compound, 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine (B13659934), involves the sequential addition of phenylmagnesium bromide followed by tert-butylmagnesium bromide to cyanuric chloride, illustrating the viability of this stepwise Grignard approach. researchgate.net

| Triazine Substrate | Grignard Reagent | Solvent | Key Condition | Product | Reference |

| Cyanuric Chloride | Alkyl Grignard Reagents | Not Specified | Controlled Stoichiometry | 2-Alkyl-4,6-dichloro-s-triazines | dtic.mil |

| Cyanuric Chloride | 4-Bromoanisole -> Grignard | Tetrahydrofuran (THF) | Temp. ~7 °C | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | google.com |

| Cyanuric Chloride | Aryl Grignard Reagents | Tetrahydrofuran (THF) | Temp. 0 °C to 20 °C | 2-Chloro-4,6-diaryl-1,3,5-triazines | google.com |

| 2-Phenyl-4,6-dichloro-1,3,5-triazine | tert-butylmagnesium bromide | Tetrahydrofuran (THF) | 258 K (-15 °C) | 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine | researchgate.net |

While Grignard reactions are the primary method for introducing alkyl groups like tert-butyl onto the triazine ring, other substitution protocols are prevalent for different functionalities. The vast majority of synthetic routes for substituted triazines from cyanuric chloride involve sequential nucleophilic substitution with O-, N-, or S-centered nucleophiles (e.g., alcohols, amines, thiols). nih.govresearchgate.netmdpi.com These reactions are highly effective and their selectivity is controlled by temperature. mdpi.comnih.gov However, direct C-C bond formation via nucleophilic substitution with carbanions other than organometallic reagents like Grignards is less common and generally less efficient for simple alkyl groups. Therefore, for the specific introduction of a tert-butyl moiety, the Grignard reagent-mediated pathway remains the most established and practical strategy. dtic.mil

Controlled Halogenation and Selective Chlorination Procedures

The concept of controlled chlorination in the context of this compound synthesis primarily refers to the highly selective and stepwise substitution of the chlorine atoms already present on the cyanuric chloride precursor. The reactivity of the C-Cl bonds in cyanuric chloride decreases with each successive substitution. nih.govmdpi.com This differential reactivity is the cornerstone of substituted triazine synthesis. nih.gov

The first chlorine atom is highly reactive and can be substituted by a nucleophile at low temperatures, typically around 0 °C. mdpi.comnih.gov After the first substitution (for example, with the tert-butyl Grignard reagent), the two remaining chlorine atoms are less reactive. Their substitution requires more forcing conditions, such as higher temperatures. nih.gov The second chlorine is often replaced at room temperature, while substitution of the third and final chlorine may require heating to the boiling point of the solvent. nih.gov This temperature-dependent selectivity allows for the precise and controlled construction of unsymmetrically substituted triazines. mdpi.comnih.gov

In cases where a triazine ring needs to be chlorinated, various reagents can be employed, although this is less common than starting with cyanuric chloride. Reagents like sulfuryl chloride can be used for the selective chlorination of alkylmercapto-substituted s-triazines, converting the C-S bond to a C-Cl bond. google.com More advanced methods for C-H chlorination exist, such as using tert-butyl hypochlorite (B82951) or combinations of azidoiodinane and copper(II) chloride complexes, which can selectively chlorinate specific C-H bonds under mild conditions, though their application directly to the triazine ring itself is not a standard procedure. nih.govescholarship.orgmdpi.com

Direct Chlorination Strategies

The synthesis of this compound does not typically proceed via the direct chlorination of a pre-formed 2-(tert-butyl)-1,3,5-triazine core. Instead, the most practical and widely adopted synthetic pathway commences with the readily available and highly reactive perchlorinated precursor, cyanuric chloride. dtic.milmdpi.com Cyanuric chloride serves as the foundational building block, where its chlorine atoms are sequentially replaced by various nucleophiles. mdpi.comresearchgate.net This approach is favored due to the high reactivity of the C-Cl bonds in cyanuric chloride and the ability to control the extent of substitution through careful management of reaction conditions. mdpi.comnih.gov

Sequential Nucleophilic Substitution for Dichloro Derivatives

The principal method for preparing this compound is the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. mdpi.comresearchgate.net This strategy leverages the decreasing reactivity of the chlorine atoms with each successive substitution. The first substitution is the most facile and can be achieved at low temperatures, the second requires ambient or slightly elevated temperatures, and the third substitution necessitates more forcing conditions, such as heating. nih.govresearchgate.net This reactivity gradient allows for the selective synthesis of monosubstituted dichloro derivatives.

To introduce the tert-butyl group, an organometallic reagent is typically employed. Specifically, the reaction of cyanuric chloride with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (tBuMgCl), provides an effective route to the target compound. dtic.milwiley-vch.de Research has demonstrated that this reaction, when catalyzed by copper(I) iodide (CuI) in tetrahydrofuran (THF) at low temperatures, yields the desired this compound. wiley-vch.de The controlled addition of one equivalent of the Grignard reagent at temperatures between -10 °C and 0 °C is crucial to prevent over-alkylation and the formation of di-substituted products. wiley-vch.de This monosubstitution is an example of a Grignard reaction allowing for the isolation of the mono-alkyl product. researchgate.net

Table 1: Synthesis of this compound via Grignard Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference |

|---|

One-Pot Synthetic Protocols for Functionalized Triazine Cores

Building upon the principles of sequential substitution, one-pot protocols have been developed for the efficient synthesis of complex, multi-functionalized triazine cores without the need to isolate intermediates. nih.govresearchgate.net This methodology is highly valuable as it reduces reaction time, solvent usage, and purification steps. A typical one-pot synthesis of a functionalized analogue starts with the low-temperature monosubstitution of cyanuric chloride.

For instance, a one-pot reaction can be initiated by reacting cyanuric chloride with a tert-butyl Grignard reagent to form the this compound intermediate in situ. researchgate.net Following the completion of the initial alkylation, a second, different nucleophile (such as an amine, alcohol, or thiol) is added to the same reaction vessel. researchgate.netnih.gov By adjusting the temperature, typically by allowing the mixture to warm to room temperature, the second nucleophilic substitution is induced, leading to the formation of a 2-(tert-butyl)-4-substituted-6-chloro-1,3,5-triazine. nih.govresearchgate.net This approach provides a streamlined pathway to diverse libraries of functionalized triazines built upon the 2-(tert-butyl)-6-chloro-1,3,5-triazine scaffold.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green synthetic methods have been successfully applied to the synthesis of 1,3,5-triazine derivatives. nih.govchim.it These approaches aim to reduce energy consumption, minimize waste, and utilize more environmentally benign solvents. While specific examples detailing the green synthesis of this compound are not extensively documented, established green protocols for analogous nucleophilic substitutions on cyanuric chloride are directly applicable.

Two prominent green chemistry techniques are sonochemistry and microwave-assisted synthesis.

Sonochemistry : The use of ultrasonic irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comnih.gov Sonochemical methods for synthesizing 1,3,5-triazine derivatives have been shown to proceed with high yields (over 75%) in as little as five minutes and can utilize water as the solvent, significantly improving the environmental profile of the synthesis. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation is another alternative energy source that provides rapid and efficient heating, leading to significant rate enhancements. mdpi.com This technique has been employed for the synthesis of various triazine derivatives, often under solvent-free conditions, which further enhances its green credentials. chim.it

Adapting these methodologies to the synthesis of this compound could involve performing the Grignard reaction or other nucleophilic substitutions under ultrasonic or microwave conditions. Such an approach would offer a more sustainable and efficient alternative to conventional heating methods.

Reaction Pathways and Mechanistic Insights of 2 Tert Butyl 4,6 Dichloro 1,3,5 Triazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Triazine Ring

The most prominent reaction pathway for 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine involves the sequential displacement of its two chlorine atoms by various nucleophiles. mdpi.comresearchgate.net This reactivity is analogous to that of the widely used precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. researchgate.netresearchgate.net The substitution of chlorine atoms on the triazine ring is exceptionally facile due to the high electrophilicity of the carbon atoms, a consequence of the electron-withdrawing effect of the ring nitrogen atoms.

The two chlorine atoms in this compound can be readily displaced by a wide array of O-, N-, and S-centered nucleophiles. mdpi.comresearchgate.netnih.gov The general order of reactivity for nucleophilic substitution on a triazine ring often depends on the specific reaction conditions, but a preferential order has been established as alcohols > thiols > amines. nih.govfrontiersin.org

Amines : Primary and secondary amines react efficiently to form amino-substituted triazines. mdpi.comresearchgate.net These reactions are typically conducted in the presence of a base to neutralize the HCl byproduct. nih.gov

Alcohols : Alcohols, usually in the form of their more nucleophilic alkoxides, react to yield alkoxy-triazines. mdpi.comresearchgate.net The reaction of 2,4,6-trichloro-1,3,5-triazine with alcohols and thiols has been shown to produce corresponding substituted products in good to excellent yields. researchgate.net

Thiols : Thiols and thiolates are effective nucleophiles for displacing the chlorine atoms, leading to the formation of thioether-linked triazines. nih.govmdpi.com

The reaction conditions, such as temperature and the choice of base, are critical for controlling the extent of substitution. researchgate.netresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloro-s-Triazines

| Nucleophile Category | Specific Nucleophile | Typical Conditions | Product Type | Reference(s) |

| Amines | Primary/Secondary Amines (e.g., piperidine, morpholine) | Base (e.g., K₂CO₃, DIEA), THF or DCM, 0°C to Room Temp | 4-Amino-6-chloro-s-triazine | nih.govnih.govsemanticscholar.org |

| Alcohols | Alkoxides (e.g., Sodium Ethoxide) | Parent Alcohol as solvent, or THF, Room Temp | 4-Alkoxy-6-chloro-s-triazine | mdpi.comresearchgate.net |

| Thiols | Thiolates (e.g., Sodium Thiophenoxide) | Base (e.g., KOH), Dioxane, Reflux | 4-Thioether-6-chloro-s-triazine | nih.govmdpi.com |

In this compound, the two chlorine atoms are chemically distinct due to the presence of the tert-butyl group. This asymmetry dictates the regioselectivity of the first nucleophilic substitution.

Steric Factors : The tert-butyl group is exceptionally bulky, exerting significant steric hindrance on the adjacent C4 and C6 positions. This steric congestion makes nucleophilic attack at these positions more difficult compared to a less substituted triazine. When a nucleophile approaches, the pathway to one chlorine atom is more sterically encumbered than the other, leading to preferential substitution at the less hindered site. The addition of hindered amines to substituted dichlorotriazines may require higher temperatures to proceed effectively. mdpi.comresearchgate.net

Electronic Factors : The tert-butyl group is an electron-donating group through induction (+I effect). This effect slightly increases the electron density of the triazine ring, which modestly deactivates it towards nucleophilic attack compared to the parent cyanuric chloride. However, the triazine ring remains highly electron-deficient, and SNAr reactions still proceed readily. The combination of steric and electronic effects is crucial in determining the reaction mechanism and product distribution. electronicsandbooks.com

For an incoming nucleophile, attack at the C4 (or C6) position is subject to the steric bulk of the tert-butyl group at C2. This often results in the first substitution occurring preferentially at the less hindered position, although the specific outcome can be influenced by the size of the nucleophile itself.

A key feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. researchgate.netresearchgate.net This control is typically achieved by manipulating the reaction temperature. For cyanuric chloride, the three chlorine atoms can be replaced in a stepwise manner: the first at 0°C, the second at room temperature, and the third at elevated temperatures (>90°C). researchgate.net

This principle allows for the synthesis of unsymmetrically substituted triazines. In the case of this compound, the first nucleophile can be introduced under mild conditions, followed by the introduction of a second, different nucleophile under more forcing conditions to replace the remaining chlorine atom.

This controlled, stepwise approach is an example of orthogonal chemoselectivity , which is the ability to discriminate between reactive sites and functionalize them in a specific order. nih.govfrontiersin.org By selecting appropriate nucleophiles and carefully controlling the reaction temperature, it is possible to synthesize tri-substituted triazines where the substituents at C2, C4, and C6 are all different. nih.govnih.gov The introduction of an amine as the first nucleophile can sometimes prevent the subsequent incorporation of a thiol or alcohol under mild conditions, demonstrating the electronic impact of the first substituent on the reactivity of the remaining chlorine atoms. nih.govfrontiersin.org

Condensation Reactions Involving Reactive Centers

Derivatives of 2,4-dichloro-1,3,5-triazine (B113473) are widely employed as coupling agents or activating reagents in condensation reactions, particularly for the formation of amides and esters. researchgate.netresearchgate.net The chlorine atoms of this compound serve as excellent leaving groups, allowing the molecule to function as an efficient activator for carboxylic acids.

The general mechanism involves the reaction of a carboxylic acid with the dichlorotriazine in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM). This forms a highly reactive triazinyl ester intermediate. This activated intermediate is then susceptible to immediate attack by a nucleophile like an amine or an alcohol, leading to the formation of the corresponding amide or ester with high efficiency. This method is particularly useful in peptide synthesis where it facilitates the formation of peptide bonds. researchgate.net

Hydrolytic Stability and Degradation Pathways

The stability of this compound is influenced by environmental conditions, particularly pH. The carbon-chlorine bonds are susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group. A closely related compound, terbutylazine (2-(tert-butylamino)-4-chloro-6-ethylamino-1,3,5-triazine), demonstrates stability in neutral, weakly acidic, and weakly alkaline media. chemicalbook.com Its rate of hydrolysis is highly pH-dependent. chemicalbook.com

Table 2: pH-Dependent Hydrolysis of Terbutylazine at 20°C

| pH | Time for 50% Hydrolysis | Reference |

| 1 | 8 days | chemicalbook.com |

| 5 | 86 days | chemicalbook.com |

| 9 | >200 days | chemicalbook.com |

| 13 | 12 days | chemicalbook.com |

Beyond hydrolysis, other degradation pathways exist:

Reductive Dechlorination : In the presence of reducing agents like zero-valent iron, chlorinated triazines can undergo hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. nih.govcasaverdeambiental.com.br This process is more rapid at lower pH values. nih.govcasaverdeambiental.com.br

Oxidative Degradation : Strong oxidants can lead to the degradation of the triazine structure. For triazine herbicides containing N-alkyl groups, oxidative N-dealkylation is a known degradation pathway. globalauthorid.com

The pH of the solution can also dictate different reaction pathways. For the parent 1,3,5-triazine (B166579) scaffold, hydrolysis is favored under alkaline conditions (pH 8.45-9.43), while reactions with other nucleophiles may dominate under neutral or acidic conditions. nih.gov

Reactions with Organometallic Reagents

To form carbon-carbon bonds on the triazine ring, reactions with organometallic reagents are employed. The chlorine atoms of this compound can be substituted by alkyl or aryl groups using transition metal-catalyzed cross-coupling reactions or direct displacement with highly reactive organometallics.

Grignard Reagents : Organomagnesium halides (Grignard reagents) can displace the chlorine atoms. For example, 2-phenyl-4,6-dichloro-1,3,5-triazine reacts with tert-butylmagnesium bromide in the presence of a copper(I) iodide catalyst to afford 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine (B13659934). researchgate.net

Cross-Coupling Reactions : Palladium- or nickel-catalyzed cross-coupling reactions are versatile methods for C-C bond formation. researchgate.net

Suzuki Coupling : Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst. chemicalbook.com

Stille Coupling : Reaction with organostannanes (organotin compounds). researchgate.net

Negishi Coupling : Reaction with organozinc halides. researchgate.net

These reactions allow for the introduction of a wide variety of carbon-based substituents, significantly expanding the molecular diversity accessible from the this compound precursor. researchgate.net

Derivatization and Functionalization Strategies Employing 2 Tert Butyl 4,6 Dichloro 1,3,5 Triazine Scaffolds

Mono-, Di-, and Trisubstitution Patterns

The derivatization of 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine primarily proceeds via nucleophilic aromatic substitution, where the chlorine atoms are displaced by a variety of nucleophiles. The substitution reactions can be controlled to achieve mono-, di-, and, following the removal of the tert-butyl group or through other synthetic routes, trisubstituted products.

The reactivity of the chlorine atoms on the triazine ring is influenced by the electron-donating nature of the tert-butyl group. Generally, the substitution of the first chlorine atom occurs under milder conditions, while the replacement of the second chlorine atom requires more forcing conditions. This difference in reactivity allows for the stepwise introduction of different nucleophiles, leading to asymmetrically substituted triazines. nih.gov

Control over the substitution pattern is typically achieved by careful management of reaction temperature. Mono-substitution is often carried out at low temperatures (e.g., 0 °C), while di-substitution necessitates higher temperatures (e.g., room temperature to reflux). researchgate.netdaneshyari.com The choice of solvent and base also plays a crucial role in directing the selectivity of the substitution. nih.gov

While direct trisubstitution on the this compound scaffold is not possible without cleaving the tert-butyl group, a variety of trisubstituted triazines can be synthesized from the parent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), showcasing the versatility of the triazine core for creating complex, multifunctional molecules. nih.govnih.govresearchgate.netmdpi.com

Incorporation of Specific Functionalities (e.g., Amino Acid Moieties, Quinolines, Azoles, Thiols)

The reactive nature of the chloro-substituents on the this compound ring allows for the incorporation of a wide array of functional groups, leading to derivatives with tailored properties.

Amino Acid Moieties: Amino acids can be readily coupled to the triazine scaffold through their amino group, forming a stable amide linkage. This strategy has been employed to create novel peptidomimetics and molecules with potential biological activity. The reaction conditions are typically mild to preserve the stereochemistry of the amino acid.

Quinolines: The introduction of quinoline (B57606) moieties can impart interesting photophysical or pharmacological properties to the triazine core. The synthesis of such hybrids generally involves the nucleophilic substitution of a chlorine atom by an amino-functionalized quinoline.

Azoles: Azole derivatives, such as imidazoles and triazoles, can be attached to the triazine ring. These heterocycles are known to be important pharmacophores, and their incorporation can lead to compounds with a range of biological activities. The synthesis is typically achieved through the reaction of an amino- or hydroxyl-substituted azole with the dichlorotriazine.

Thiols: Thiols are excellent nucleophiles and react readily with this compound to form thioether linkages. nih.gov This reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting sulfur-linked triazines have applications in materials science and medicinal chemistry.

Construction of Multi-dentate Ligands and Complex Molecular Architectures

The this compound scaffold serves as an excellent building block for the synthesis of multi-dentate ligands. By reacting the dichlorotriazine with bifunctional or polyfunctional nucleophiles, it is possible to create ligands capable of coordinating to multiple metal centers. For example, reaction with diamines or diols can lead to the formation of bridging ligands, which can then be used to construct polynuclear metal complexes.

The stepwise substitution of the chlorine atoms allows for the creation of unsymmetrical ligands with different coordinating arms. This controlled functionalization is key to designing ligands with specific spatial arrangements of donor atoms, enabling the synthesis of metal complexes with desired geometries and properties. The principles of creating such complex architectures are well-demonstrated with the parent 2,4,6-trichloro-1,3,5-triazine, which can be adapted for the tert-butyl derivative. nih.gov

Synthesis of Triazine-Based Dendrimers and Polymeric Structures

The di-functionality of this compound makes it a suitable monomer for the synthesis of dendrimers and polymers. The stepwise reaction of the dichlorotriazine with appropriate branching units can lead to the generation of well-defined dendritic structures. For instance, reaction with a diamine can lead to a first-generation dendrimer, which can be further functionalized in subsequent steps. The triazine core provides a rigid and planar branching point. nih.gov

Similarly, polymerization reactions can be carried out using this compound as a monomer. For example, polycondensation with a diphenolic or diamine comonomer can yield aromatic polymers with the triazine unit incorporated into the main chain. These polymers may exhibit enhanced thermal stability and other desirable material properties.

Formation of Hybrid Triazine Systems with Other Heterocycles

The this compound scaffold can be readily integrated with other heterocyclic systems to create novel hybrid molecules. This is typically achieved by reacting the dichlorotriazine with a nucleophilic derivative of another heterocycle. For instance, an amino-substituted pyridine, pyrimidine, or pyrazole (B372694) can displace one or both of the chlorine atoms on the triazine ring.

This molecular hybridization strategy is a powerful tool for modulating the electronic and steric properties of the resulting compound and for combining the characteristic features of different heterocyclic rings within a single molecule. Such hybrid systems are of interest in medicinal chemistry and materials science, where the combination of different heterocyclic motifs can lead to synergistic effects and novel functionalities.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tert Butyl 4,6 Dichloro 1,3,5 Triazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, HSQC, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC) experiments, along with spectral editing techniques like DEPT-135, provides definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be remarkably simple, dominated by a single, sharp signal. The nine protons of the tert-butyl group are chemically equivalent, giving rise to a singlet. Its chemical shift would appear in the aliphatic region, typically around 1.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show four distinct signals: one for the three equivalent methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and two signals for the carbon atoms in the triazine ring. The carbons in the dichlorotriazine ring are significantly deshielded due to the electronegativity of the attached nitrogen and chlorine atoms and are expected to resonate at approximately 170-180 ppm.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net In the DEPT-135 spectrum of this compound, the methyl (CH₃) carbons of the tert-butyl group would appear as a positive signal. The quaternary carbon and the triazine ring carbons (which have no attached protons) would be absent from the spectrum. researchgate.net

HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached. nih.gov For this molecule, the HSQC spectrum would show a single cross-peak, correlating the proton signal of the tert-butyl group with the methyl carbon signal, confirming the C-H connectivity of the tert-butyl substituent. sc.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Observation |

| ¹H | ¹H NMR | ~ 1.4 | Singlet (s) | Signal integrates to 9 protons, corresponding to the (CH₃)₃C- group. |

| ¹³C | ¹³C NMR | ~ 30 | - | Signal for the three equivalent -C H₃ carbons. |

| ¹³C | ¹³C NMR | ~ 38 | - | Signal for the quaternary C (CH₃)₃ carbon. |

| ¹³C | ¹³C NMR | ~ 171 | - | Signal for the C -Cl carbons in the triazine ring. |

| ¹³C | ¹³C NMR | ~ 179 | - | Signal for the C -tBu carbon in the triazine ring. |

| ¹³C | DEPT-135 | ~ 30 | - | Positive signal confirming three CH₃ groups. |

| ¹H-¹³C | HSQC | (~1.4, ~30) | - | Correlation cross-peak confirms the connectivity between the tert-butyl protons and the methyl carbons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₇H₉Cl₂N₃), the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The presence of two chlorine atoms results in an [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl), and an [M+4]⁺ peak (from two ³⁷Cl atoms) with an approximate relative intensity ratio of 9:6:1. whitman.edu

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the stable tert-butyl group. Key fragment ions would include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.

[M-57]⁺: Loss of the entire tert-butyl radical (•C(CH₃)₃).

[M-35]⁺: Loss of a chlorine radical (•Cl).

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (for ³⁵Cl) | Ion Formula | Description |

| 221 | [C₇H₉Cl₂N₃]⁺ | Molecular Ion ([M]⁺) |

| 223 | [C₇H₉³⁵Cl³⁷ClN₃]⁺ | Isotopic Peak ([M+2]⁺) |

| 225 | [C₇H₉³⁷Cl₂N₃]⁺ | Isotopic Peak ([M+4]⁺) |

| 206 | [C₆H₆Cl₂N₃]⁺ | Fragment from loss of a methyl group ([M-15]⁺) |

| 186 | [C₇H₉ClN₃]⁺ | Fragment from loss of a chlorine atom ([M-35]⁺) |

| 164 | [C₃Cl₂N₃]⁺ | Fragment from loss of the tert-butyl group ([M-57]⁺) |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present in a structure. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

The key vibrational modes expected are:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups of the tert-butyl substituent, typically appearing in the 2970-2870 cm⁻¹ region.

C-H Bending: Characteristic bending vibrations for the tert-butyl group, including a strong doublet near 1390-1365 cm⁻¹.

Triazine Ring Vibrations: The 1,3,5-triazine (B166579) ring exhibits several characteristic in-plane stretching vibrations. Strong bands associated with C=N and C-N stretching are typically observed in the 1600-1350 cm⁻¹ region. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2870 | C-H Stretch | tert-Butyl |

| 1550 - 1580 | C=N Stretch | Triazine Ring |

| 1450 - 1480 | C-H Bend (asymmetric) | tert-Butyl |

| 1390 - 1365 | C-H Bend (symmetric) | tert-Butyl |

| 1420 - 1380 | C-N Stretch | Triazine Ring |

| 800 - 600 | C-Cl Stretch | Chloro-substituent |

X-ray Crystallography in Solid-State Structure Determination and Conformational Analysis

The crystal structure of this analogue was determined to be orthorhombic, belonging to the space group Pma2. researchgate.net This analysis confirms the planarity of the 1,3,5-triazine ring and provides exact measurements of the bond distances and angles within the molecule. Such data is crucial for understanding the steric and electronic effects of the substituents on the triazine core and for analyzing potential intermolecular interactions, such as π-stacking or halogen bonding, in the solid state.

Table 4: Crystallographic Data for the Analogue 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine (B13659934) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄ClN₃ |

| Crystal System | Orthorhombic |

| Space Group | Pma2 |

| a (Å) | 6.7623(2) |

| b (Å) | 21.1431(6) |

| c (Å) | 8.8708(2) |

| Volume (ų) | 1268.31(6) |

| Z (Molecules/unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as 1,3,5-triazine derivatives, exhibit characteristic absorptions in the UV region.

For this compound, electronic transitions are expected to originate from the triazine ring. These typically include:

π → π* transitions: These are high-energy transitions associated with the aromatic-like π-system of the triazine ring, usually resulting in strong absorption bands below 250 nm.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. These absorptions are typically weaker and occur at longer wavelengths, often between 250 and 280 nm.

The precise position and intensity of the absorption maxima (λ_max) can be influenced by solvent polarity and the electronic nature of the substituents on the triazine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₇H₉Cl₂N₃.

The experimental results from an elemental analyzer are compared against these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 84.077 | 37.88% |

| Hydrogen | H | 1.008 | 9.072 | 4.09% |

| Chlorine | Cl | 35.453 | 70.906 | 31.94% |

| Nitrogen | N | 14.007 | 42.021 | 18.93% |

| Total | C₇H₉Cl₂N₃ | 222.076 | 100.00% |

Applications in Materials Science and Engineering

Triazine-Based Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)

Porous organic polymers (POPs) are a class of materials characterized by low density, high stability, and significant surface area. cas.orgcymitquimica.com Triazine-based frameworks are a prominent subclass of POPs, valued for their high nitrogen content, thermal and chemical stability, and tunable porosity. cymitquimica.comcas.org These properties make them suitable for a range of applications, from gas storage to catalysis. Covalent organic frameworks (COFs) are a crystalline subset of POPs, where the ordered structure allows for precise control over pore size and functionality.

The synthesis of porous triazine frameworks often relies on the reaction of triazine-containing monomers. Dichloro-s-triazines, such as 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine, are suitable precursors for constructing such polymers. The fundamental design principle involves reacting the dichlorotriazine unit with a multitopic linker molecule. For instance, a reaction between a 2,4-dichloro-6-substituted s-triazine and a diamine, like 1,4-diaminobutane, can lead to the formation of a polymer network. cymitquimica.com In these reactions, the chlorine atoms are displaced by the nucleophilic amine groups to form stable covalent bonds, building the porous architecture. cymitquimica.com

Various synthetic strategies are employed to create these frameworks:

Polycondensation Reactions: This involves reacting triazine monomers with linkers to form a crosslinked, amorphous polymer network. For example, porous polymers have been synthesized through the polycondensation of melamine (B1676169) (a triamine) with various dialdehydes. cas.org

Friedel-Crafts Alkylation: This method can be used to create Covalent Triazine Polymers (CTPs) by reacting cyanuric chloride with aromatic linkers in the presence of a catalyst. This approach has been used to create microporous networks with high surface areas.

Trimerization of Nitriles: Covalent Triazine Frameworks (CTFs) can be constructed from nitrile-containing precursors through a trimerization reaction that forms the triazine rings themselves, creating a highly stable, aromatic framework. cas.org

The choice of monomer and linker dictates the final properties of the material, including pore size, surface area, and chemical functionality. cas.org The tert-butyl group on the subject compound would be expected to influence the resulting polymer's porosity and solubility characteristics.

The inherent properties of triazine-based porous polymers make them excellent candidates for gas adsorption and storage. cymitquimica.com Their high nitrogen content creates a polar environment within the pores, which can interact favorably with quadrupolar gas molecules like carbon dioxide.

CO₂ Capture: Triazine-based frameworks exhibit significant potential for CO₂ capture. cas.org The electron-rich nitrogen atoms in the triazine rings act as Lewis basic sites that can attract CO₂ molecules through dipole-quadrupole interactions. For example, a covalent triazine-based framework synthesized from 1,3-dicyanobenzo[c]thiophene (CTF-DCBT) demonstrated good CO₂ adsorption capacity and high selectivity for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). This material showed a CO₂ uptake of 37.8 cc/g at 1 bar and 25 °C, with CO₂/N₂ and CO₂/CH₄ selectivities of 112.5 and 10.3, respectively. The performance of these materials is directly linked to their microporous structure and high heteroatom content.

| Framework | Precursor(s) | Surface Area (m²/g) | CO₂ Uptake (1 bar, 25°C) | CO₂/N₂ Selectivity |

| CTF-DCBT | 1,3-dicyanobenzo[c]thiophene | 500 | 37.8 cc/g | 112.5 |

Hydrogen Storage: The high surface area and microporous nature of triazine-based POPs are also advantageous for hydrogen storage. cymitquimica.com While specific data on hydrogen storage in frameworks derived directly from this compound is not available, the general class of triazine-based POPs is recognized for its potential in this application due to the ability to create materials with large pore volumes and optimized pore sizes for H₂ adsorption. cymitquimica.comcas.org

Recent research has explored the use of triazine-based COFs as proton-conductive materials, which are critical components for fuel cells. The nitrogen atoms within the triazine rings can participate in hydrogen bonding networks, creating pathways for proton transport.

A triazine-based COF synthesized from melamine and 1,4-piperazinedicarboxaldehyde was shown to exhibit significant proton conductivity after post-synthetic modification. The unmodified COF had a high Brunauer-Emmett-Teller surface area of 945 m² g⁻¹. After oxidation with oxone to enhance its hydrophilicity, the material displayed a proton conductivity of 2.5×10⁻² S cm⁻¹ at 85 °C and 95% relative humidity. This performance highlights the potential of the triazine core in designing solid-state proton conductors. The mechanism of proton conduction in such materials often involves the Grotthuss hopping mechanism, facilitated by the network of nitrogen atoms and absorbed water molecules.

| Material | Precursors | Modification | Conductivity (85°C, 95% RH) |

| Triazine-based COF | Melamine, 1,4-piperazinedicarboxaldehyde | Oxone Oxidation | 2.5 x 10⁻² S cm⁻¹ |

Integration into Polymer Systems for Enhanced Properties

The reactive nature of this compound allows for its integration into existing polymer systems as an additive or a co-monomer to impart specific functionalities.

Triazine derivatives are widely used as halogen-free flame retardants, particularly in polyolefins like polypropylene. They primarily function as charring agents within intumescent flame retardant (IFR) systems. The triazine ring is thermally stable and, upon decomposition at high temperatures, promotes the formation of a stable carbonaceous char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby suppressing combustion.

While many studies focus on melamine or its salts, other substituted triazines are also effective. For example, a novel brominated flame retardant, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), has been identified in consumer plastics and is used as a replacement for banned polybrominated diphenyl ethers. In IFR systems, triazine compounds are typically paired with an acid source, such as ammonium (B1175870) polyphosphate (APP), which acts as a dehydration catalyst to facilitate char formation. The high nitrogen content of the triazine ring also contributes to flame retardancy by releasing inert gases like N₂ upon decomposition, which dilutes the flammable gases in the vapor phase.

The two reactive chlorine atoms on this compound make it an excellent precursor for synthesizing functional polymers. By choosing appropriate co-monomers, polymers with specific electronic or structural properties can be designed. The related compound, 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine, has been noted as a potential precursor for functional polymers with properties such as conductivity or self-assembly capabilities.

The electron-deficient nature of the triazine ring makes it a useful component in designing materials for organic electronics. When incorporated into a conjugated polymer backbone, the triazine unit can act as an electron-accepting moiety. This donor-acceptor architecture is a common strategy for tuning the band gap and charge transport properties of conductive polymers. The sequential and site-selective substitution of the chlorine atoms, a well-established feature of cyanuric chloride chemistry, allows for the precise, one-pot synthesis of complex, multifunctional molecules that can serve as monomers for these advanced materials. These monomers can then be polymerized to create materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Photoactive and Luminescent Triazine-Based Materials

Derivatives of dichlorotriazines are instrumental in the development of novel photoactive and luminescent materials. The 1,3,5-triazine (B166579) core acts as an electron-accepting unit, which, when combined with electron-donating groups, can create molecules with significant intramolecular charge transfer (ICT) character, leading to fluorescence. The synthetic pathway to these materials often involves the sequential replacement of the chlorine atoms on the triazine ring.

For instance, dichlorotriazines can be reacted with compounds like N,N-diethylaniline to form an intermediate, which is then further functionalized to create "Y"-shaped acceptor-π-donor-π-acceptor fluorescent dyes. nih.govnih.gov These materials exhibit strong fluorescence and large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The photophysical properties of these triazine-based dyes can be tuned by altering the substituents. For example, novel fluorescent biocompatible fluorophores have been synthesized by reacting 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline with various α-amino acids. researchgate.net These derivatives show intense emission and fairly good quantum yields. researchgate.net

The photophysical properties of these materials are sensitive to their environment. Many triazine-based fluorescent dyes exhibit positive solvatofluorism, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.govscispace.com This property makes them potentially useful as fluorescent probes.

Table 1: Photophysical Properties of Selected Fluorescent Triazine Derivatives

| Derivative Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Amino acid substituted triazines | 352 - 379 | 420 - 497 | 0.106 - 0.383 | researchgate.net |

| Triazine-stilbene fluorescent brighteners | 340 - 380 | 400 - 450 | Not Specified | researchgate.net |

Components in Optoelectronic Devices (e.g., OLEDs)

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives highly suitable for applications in optoelectronic devices, particularly as electron-transporting materials (ETMs) and host materials in organic light-emitting diodes (OLEDs). nih.govnih.gov The triazine core facilitates efficient electron injection and transport, which is crucial for achieving high device efficiency and stability. nih.govnih.gov The incorporation of bulky groups like tert-butyl can enhance the amorphous stability and solubility of these materials, which is beneficial for device fabrication, especially through solution-processing methods. researchgate.net

Triazine-based materials are often used in the electron transport layer (ETL) to ensure balanced charge transport within the OLED, leading to improved current efficiency and luminance. nih.govrsc.org For instance, a triazine-based acceptor, CN-T2T, has been investigated as an ETL in near-infrared perovskite LEDs, where optimizing its thickness led to a significant enhancement in external quantum efficiency (EQE) and radiance. rsc.org

Furthermore, by combining the electron-accepting triazine core with electron-donating moieties like carbazole, bipolar host materials can be synthesized. researchgate.net These materials can transport both holes and electrons, making them ideal for hosting phosphorescent emitters in high-efficiency OLEDs. researchgate.net Research has shown that OLEDs utilizing triazine-based host materials can achieve high external quantum efficiencies and luminance. researchgate.net For example, a solution-processed OLED using a triazine-based emitter doped with mCP achieved a maximum current efficiency of 18.8 cd/A and a maximum luminance of 12,580 cd/m². researchgate.net

Table 2: Performance of OLEDs Incorporating Triazine-Based Materials

| Device Role of Triazine Derivative | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE, %) | Reference |

|---|---|---|---|---|

| Solution-processed emitter (doped with mCP) | 18.8 | 12,580 | Not Specified | researchgate.net |

| Electron Transport Layer (CN-T2T) | Not Specified | Not Specified | 18.01 | rsc.org |

| Host for blue phosphorescent emitter (MBPTRZ) | Not Specified | 30,600 | 7.0 | researchgate.net |

Application in Lithium-Ion Battery Technology

The nitrogen-rich and structurally robust nature of the triazine ring has led to its exploration in materials for energy storage, particularly in lithium-ion batteries. One promising area is the development of covalent organic frameworks (COFs) for use as electrode materials. rsc.org COFs are crystalline porous polymers with a highly ordered structure, which can provide defined pathways for ion transport and storage. rsc.org

Triazine-based COFs can be synthesized through the polycondensation of triamine or trinitrile monomers derived from 1,3,5-triazine. These materials possess a high density of redox-active nitrogen atoms in their structure, which can participate in electrochemical energy storage. rsc.org The porous nature of COFs provides a large surface area for the electrolyte to interact with the electrode material, potentially leading to high specific capacitance and power density. rsc.org For example, a triazine-based COF, TPTTPA-COF, exhibited a specific capacitance of 347 F/g at a current density of 0.5 A/g and retained 90% of its initial capacitance after 10,000 cycles. rsc.org

In addition to electrode materials, triazine derivatives are being investigated as electrolyte additives to improve battery performance and safety. nih.gov For instance, a highly soluble triazine derivative has been synthesized for use as a multi-electron anolyte in aqueous organic flow batteries. This material demonstrated the ability to undergo three reversible redox processes and showed no capacity decay over 200 cycles under optimized conditions. nih.gov

Table 3: Electrochemical Performance of Triazine-Based Materials in Energy Storage

| Material Type | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| TPTTPA-COF | Supercapacitor Electrode | Specific Capacitance | 347 F/g at 0.5 A/g | rsc.org |

| TPTTPA-COF | Supercapacitor Electrode | Capacitance Retention | 90% after 10,000 cycles | rsc.org |

| TMPTTPA-COF | Supercapacitor Electrode | Specific Capacitance | 383 F/g at 1 A/g | rsc.org |

| (SPr)34TpyTz | Aqueous Organic Flow Battery Anolyte | Cycling Stability | No capacity decay after 200 cycles | nih.gov |

Use as Light and Heat Stabilizers for Organic Materials

A significant industrial application of triazine derivatives is as light and heat stabilizers for organic materials, particularly polymers. sarex.com Derivatives known as hydroxyphenyl triazines (HPTs) are highly effective UV absorbers. researchgate.net These compounds are synthesized by reacting dichlorotriazines with substituted phenols, such as resorcinol (B1680541) derivatives. irowater.com The resulting HPTs possess a 2-(2-hydroxyphenyl) structure, which is crucial for their light-stabilizing mechanism. This mechanism involves an intramolecular hydrogen bond that allows for the rapid and harmless dissipation of absorbed UV energy as heat through a process of excited-state intramolecular proton transfer (ESIPT).

HPTs offer superior performance compared to older classes of UV absorbers like benzotriazoles and benzophenones, especially in terms of thermal stability and permanence. sarex.com They exhibit very low volatility, making them suitable for high-temperature processing of polymers like polycarbonates and polyesters. nih.gov Triazine-based UV absorbers provide excellent protection across a broad UV spectrum and are particularly effective at absorbing short-wavelength UV-B radiation. springerprofessional.de

The thermal stability of polymers can also be enhanced by the addition of triazine-based compounds. Polymers incorporating s-triazine units in their backbone have been shown to possess good thermal properties and can be classified as flame-retardant and self-extinguishing materials. researchgate.net For example, s-triazine based Schiff base polymers have shown high glass transition temperatures (Tg) ranging from 191.4 to 241.1 °C. researchgate.net

Table 4: Properties of Triazine-Based Light and Heat Stabilizers

| Stabilizer Type | Property | Observation/Value | Application | Reference |

|---|---|---|---|---|

| Hydroxyphenyl triazine (HPT) | UV Absorption | Strong absorption in UV-A and UV-B regions | Coatings, Plastics | researchgate.netspringerprofessional.de |

| Tinuvin® 1600 (an HPT) | Volatility | Very low | Polycarbonates, Polyesters | nih.gov |

| Triazine-based Schiff base polymers | Glass Transition Temperature (Tg) | 191.4 - 241.1 °C | Flame retardant polymers | researchgate.net |

| General Triazine UV Absorbers | Thermal Stability (TGA 10% weight loss) | 347 °C | Polyolefins | springerprofessional.de |

Catalytic Applications and Photocatalytic Transformations

Heterogeneous Catalysis Using Triazine-Based Materials

Triazine derivatives are frequently employed as building blocks for robust, nitrogen-rich porous organic polymers and covalent triazine frameworks (CTFs). These materials have shown significant promise in heterogeneous catalysis due to their high surface area, tunable porosity, and thermal stability.

Support Materials for Metal Nanoparticles

Covalent triazine frameworks have been successfully utilized as supports for metal nanoparticles, enhancing their catalytic activity and stability. The nitrogen-rich matrix of CTFs can effectively stabilize and disperse metal nanoparticles, preventing their aggregation and improving their catalytic performance in various reactions. For instance, CTFs have been used to support non-noble metal nanoparticles for the catalytic hydrolysis of ammonia borane, a promising material for hydrogen storage. The electron-donating properties of the triazine framework can enhance the electron density of the supported metal nanoparticles, thereby boosting their catalytic efficiency.

Catalysis of Organic Transformation Reactions

Triazine-based materials themselves can act as catalysts for a range of organic transformations. The Lewis basic nitrogen sites within the triazine rings can catalyze reactions such as Knoevenagel condensations, Michael additions, and other base-catalyzed processes. While specific examples involving 2-(tert-butyl)-4,6-dichloro-1,3,5-triazine are not documented, the general reactivity of the triazine core suggests its potential in this area.

Photocatalysis with Triazine Derivatives and Frameworks

The conjugated π-systems of triazine-based materials make them suitable candidates for photocatalysis. Upon light irradiation, these materials can generate electron-hole pairs, which can then drive various redox reactions.

Photocatalytic Reduction of CO2

Covalent triazine frameworks have emerged as promising metal-free photocatalysts for the reduction of carbon dioxide (CO2) into valuable fuels such as carbon monoxide (CO) and methane (B114726) (CH4). The high nitrogen content and tunable electronic properties of CTFs allow for efficient light absorption and charge separation, which are crucial for the photocatalytic conversion of CO2. The performance of these materials can be further enhanced by tuning their band structure and introducing specific active sites.

Oxidative Coupling Reactions (e.g., Benzylamines)

Triazine-based photocatalysts have also been investigated for oxidative coupling reactions, such as the aerobic oxidation of benzylamines to imines. Under visible light irradiation, these catalysts can activate molecular oxygen to generate reactive oxygen species, which then drive the selective oxidation of amines. The efficiency of this process is dependent on the electronic structure and surface properties of the triazine material.

Metal-Free Catalytic Systems Based on Triazines

The development of metal-free catalysts is a significant goal in sustainable chemistry, and materials based on the 1,3,5-triazine (B166579) skeleton are at the forefront of this research. The primary examples are polymeric materials, such as graphitic carbon nitride (g-C₃N₄) and covalent triazine polymers (CTPs), which are synthesized from nitrogen-rich triazine precursors. rsc.orgnih.govnih.gov These materials function as heterogeneous photocatalysts that can harness light energy to drive chemical reactions. rsc.org

Graphitic carbon nitride is a conjugated polymer with a structure based on tri-s-triazine (heptazine) or triazine units linked through nitrogen atoms. nih.gov Its appeal as a photocatalyst stems from its electronic band structure, high physicochemical stability, and the fact that it is composed of earth-abundant elements. nih.gov The mechanism of photocatalysis in these materials involves the absorption of UV or visible light, leading to the promotion of an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then migrate to the catalyst surface and participate in redox reactions, generating reactive oxygen species (ROS) like superoxide radicals that can degrade pollutants or drive synthetic reactions such as hydrogenation. nih.govresearchgate.net

The photocatalytic performance of these triazine-based polymers can be significantly enhanced by increasing the density of triazine units within the structure. nih.govacs.org While monomeric compounds like this compound are not typically employed as photocatalysts themselves, they represent the fundamental building blocks from which these advanced, metal-free polymeric catalysts are conceptually derived. Their dichloro functionality allows for polymerization or functionalization into larger, catalytically active frameworks.

Triazines as Activating Agents in Organic Synthesis

The most direct and well-established application analogous to this compound is its role as an activating agent in organic synthesis, a function extensively documented for its parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), and other dichloro-s-triazine (DCT) derivatives. researchgate.netnih.gov The reactivity of these molecules is governed by the electron-deficient nature of the triazine ring, which makes the carbon atoms bearing chloro substituents highly electrophilic and susceptible to nucleophilic attack. researchgate.netcymitquimica.com

This property is widely exploited for the activation of carboxylic acids to facilitate the formation of amides, esters, and other acyl derivatives. acs.orgnih.gov The general mechanism involves the reaction of the carboxylic acid with a chlorinated triazine in the presence of a tertiary amine base, such as N-methylmorpholine. acs.org This reaction forms a highly reactive intermediate, an acyl-substituted triazine (a triazinyl ester). This intermediate is then readily attacked by a second nucleophile, such as an amine or an alcohol, to form the desired amide or ester bond. The triazine moiety is released as a stable, often insoluble hydroxytriazine byproduct, which can be easily removed by filtration, simplifying product purification. acs.org

As a dichloro-s-triazine, this compound possesses two reactive chlorine atoms that can participate in these activation reactions. The presence of the tert-butyl group primarily influences the compound's steric profile and solubility in organic solvents compared to simpler DCTs. This modification can be leveraged to fine-tune reactivity and selectivity in complex syntheses. The robust and versatile nature of this activation method makes it suitable for a wide range of applications, including peptide synthesis, where preventing racemization is critical. researchgate.net

| Reaction Type | Activating Agent | Substrates | Product | Key Features |

|---|---|---|---|---|

| Amide Bond Formation | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Carboxylic Acid + Amine | Amide | High yields, mild conditions, simple byproduct removal. acs.org |

| Peptide Coupling | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-protected Amino Acid + Amino Acid Ester | Dipeptide | Low racemization, suitable for complex peptide synthesis. researchgate.net |

| Ester Synthesis | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Carboxylic Acid + Alcohol | Ester | Effective conversion of acids to esters under neutral conditions. nih.gov |

| Reduction of Carboxylic Acids | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Carboxylic Acid + NaBH₄ | Alcohol | Activation of the acid allows for subsequent reduction. researchgate.net |

Biomolecular Interactions and Structure Activity Relationship Sar Studies

Interaction with Biological Targets (e.g., Proteins, Enzymes, Receptors)

The biological activity of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine and its analogues stems from their ability to interact with various biological macromolecules. The triazine ring serves as a scaffold from which different substituents can modulate binding affinity and specificity for targets like proteins and enzymes. rsc.org The reactive chlorine atoms on the triazine ring are particularly important as they can be sequentially substituted by nucleophiles, allowing for the synthesis of a wide array of derivatives with tailored biological functions. researchgate.netmdpi.com

A primary and extensively studied biological target for herbicidal s-triazines, such as the related compound atrazine (B1667683), is the D1 protein, a key component of Photosystem II (PSII) in the chloroplasts of plants and photosynthetic organisms. researchgate.netresearchgate.net These triazine derivatives bind to a specific site on the D1 protein, thereby interfering with its function. researchgate.net The binding site for triazines on the D1 protein is a highly conserved region, and interaction at this site displaces plastoquinone (B1678516) (QB), a vital molecule in the photosynthetic electron transport chain. researchgate.netnih.gov The interaction is non-covalent, and the affinity is determined by the substituents on the triazine ring.

Beyond herbicidal action, substituted s-triazines have been designed to interact with a variety of other protein targets. For instance, different derivatives have been shown to bind to the ATP-binding site of enzymes like human DNA topoisomerase IIα and phosphatidylinositol 3-kinases (PI3Ks), highlighting the versatility of the triazine core in medicinal chemistry. nih.govnih.gov The interaction often involves hydrogen bonding and hydrophobic interactions, dictated by the nature of the groups attached to the triazine ring. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, MurF)

The 1,3,5-triazine (B166579) scaffold is a privileged structure in the development of enzyme inhibitors due to its rigid framework and the ease with which substituents can be modified to optimize interactions with an enzyme's active site. rsc.org

Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition: Several studies have reported the development of s-triazine derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com For example, 2-arylurea-1,3,5-triazine derivatives have shown significant inhibition of PI3K/mTOR. rsc.org Structure-activity relationship (SAR) analysis of these compounds indicated that cytotoxicity against cancer cell lines like MCF-7, HeLa, and A549 was influenced by the substituents on the triazine ring. rsc.org Specifically, derivatives containing a sulfonamide moiety displayed enhanced cytotoxicity. rsc.org

DNA Topoisomerase IIα Inhibition: The 4,6-substituted-1,3,5-triazin-2(1H)-one scaffold has been identified as a promising inhibitor of human DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome organization. nih.gov These compounds target the enzyme's ATP binding site. nih.gov Optimization studies focusing on the substituents at positions 4 and 6 have led to compounds with significant inhibitory activity, acting primarily as catalytic inhibitors. nih.gov

Carbonic Anhydrase (CA) Inhibition: Triazinyl-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes. nih.gov Derivatives featuring non-polar amino acid side chains generally showed enhanced inhibitory activity against certain isoforms, such as hCA XII, compared to those with polar side chains. nih.gov

| Enzyme Target | Triazine Scaffold Example | Key Findings | Reference |

|---|---|---|---|

| PI3K/mTOR | 2-Arylurea-1,3,5-triazine derivatives | Showed prominent inhibition; SAR analysis revealed that cytotoxicity decreases with an increasing carbon chain length in the arylurea moiety. | rsc.org |

| DNA Topoisomerase IIα | 4,6-Substituted-1,3,5-triazin-2(1H)-ones | Act as catalytic inhibitors by targeting the ATPase domain; bicyclic substituents at position 6 showed good inhibition. | nih.gov |

| Human Carbonic Anhydrases (hCAs) | Triazinyl-substituted amino(alkyl)-benzenesulfonamides | Derivatives with non-polar amino acid side chains (e.g., Trp) enhanced inhibitory activity against hCA XII. | nih.gov |

Investigation of Antimicrobial Activity Mechanisms

Derivatives of 1,3,5-triazine are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netresearchgate.net The mechanism of action can vary depending on the specific structure of the compound.

One proposed mechanism involves the disruption of the bacterial cell membrane. As cationic antimicrobial agents, some triazine derivatives act on the negatively charged bacterial membrane, leading to its rapid disruption. nih.gov This mechanism is advantageous as it may limit the development of bacterial resistance. nih.gov For example, molecular hybrids of s-triazine and imidazole (B134444) configured as quaternary ammonium (B1175870) salts have been reported as potent antibacterial agents. rsc.org

The antimicrobial efficacy is highly dependent on the substituents attached to the triazine core. Studies on various di- and tri-substituted 1,3,5-triazine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. researchgate.net The synthesis of these compounds often involves the nucleophilic substitution of the chlorine atoms on a 2,4-dichloro-1,3,5-triazine (B113473) precursor with various amines, such as morpholine, piperidine, or 2-aminothiazole. researchgate.net The specific nature of these appended groups is crucial for the observed antimicrobial effects.

Herbicidal Activity and Plant Growth Disruption Mechanisms

The most well-documented biological activity for s-triazines related to this compound is their potent herbicidal action. accustandard.com Triazine herbicides are primarily used to control broadleaf weeds. accustandard.com